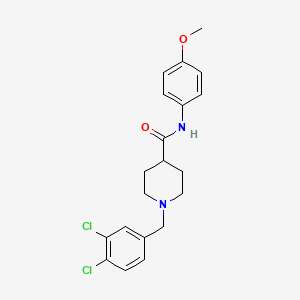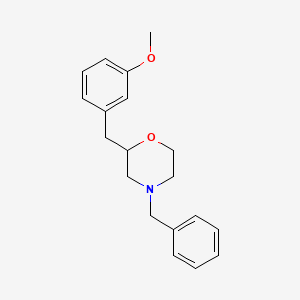
2-hydroxybenzaldehyde 9H-fluoren-9-ylidenehydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxybenzaldehyde 9H-fluoren-9-ylidenehydrazone, also known as FFAZ, is a novel organic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, materials science, and catalysis. FFAZ is a hydrazone derivative of 2-hydroxybenzaldehyde and fluorene, which are both widely used in organic synthesis.
作用機序
The mechanism of action of 2-hydroxybenzaldehyde 9H-fluoren-9-ylidenehydrazone is primarily attributed to its ability to inhibit the activity of topoisomerase IIα, which is an essential enzyme for DNA replication and cell proliferation. This compound binds to the enzyme and prevents it from performing its function, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells. This compound has also been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-cancer, antioxidant, and catalytic properties. This compound has been found to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase IIα, which is essential for DNA replication. This compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In catalytic reactions, this compound-based MOFs have been shown to exhibit high selectivity and efficiency.
実験室実験の利点と制限
2-hydroxybenzaldehyde 9H-fluoren-9-ylidenehydrazone has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. This compound is also relatively inexpensive compared to other organic compounds with similar properties. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Care should be taken when handling this compound in the lab, and appropriate safety measures should be implemented.
将来の方向性
There are several future directions for research on 2-hydroxybenzaldehyde 9H-fluoren-9-ylidenehydrazone, including:
1. Development of this compound-based therapeutics for cancer treatment: Further studies are needed to explore the potential of this compound as a therapeutic agent for cancer treatment, including its efficacy in vivo and its potential side effects.
2. Synthesis of this compound-based MOFs with enhanced catalytic properties: Further research is needed to optimize the synthesis of this compound-based MOFs and to explore their potential applications in catalytic reactions.
3. Investigation of the mechanism of action of this compound: Further studies are needed to elucidate the precise mechanism of action of this compound, including its interactions with topoisomerase IIα and other cellular targets.
4. Exploration of this compound derivatives with improved properties: Further research is needed to synthesize and characterize this compound derivatives with enhanced solubility, stability, and catalytic properties.
In conclusion, this compound is a promising organic compound with potential applications in various scientific fields. Further research is needed to fully explore its properties and potential applications.
合成法
The synthesis of 2-hydroxybenzaldehyde 9H-fluoren-9-ylidenehydrazone is a multi-step process that involves the reaction of 2-hydroxybenzaldehyde with fluorene in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to form the hydrazone derivative, which is purified by recrystallization. The overall yield of this compound is around 60%, and the purity can be further enhanced by using chromatographic techniques.
科学的研究の応用
2-hydroxybenzaldehyde 9H-fluoren-9-ylidenehydrazone has been extensively studied for its potential applications in various scientific fields. In the field of medicine, this compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has been found to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of the enzyme topoisomerase IIα, which is essential for DNA replication. This compound has also been shown to inhibit the growth of tumor xenografts in mice, indicating its potential as a therapeutic agent for cancer treatment.
In materials science, this compound has been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage, separation, and catalysis. This compound-based MOFs have been shown to exhibit high selectivity and efficiency in catalytic reactions such as the oxidation of alcohols and the reduction of nitro compounds.
特性
IUPAC Name |
2-[(E)-(fluoren-9-ylidenehydrazinylidene)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O/c23-19-12-6-1-7-14(19)13-21-22-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h1-13,23H/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTGWZJOGKZSPL-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-nitro-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B6030684.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B6030690.png)
![N-(tert-butyl)-4-{5-[(2-methylbenzoyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B6030696.png)

![1-[3-(methylthio)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6030704.png)
![3,4-dimethoxybenzaldehyde [5-(3-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6030712.png)
![1-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]-3-piperidinol](/img/structure/B6030724.png)
![N,N-dimethyl-5-{1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6030731.png)


![3-(2-fluorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6030769.png)
![{2-[(3-{[(1-methylethylidene)amino]oxy}-5-nitrophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B6030774.png)
![2-[1-(benzylamino)butylidene]-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione](/img/structure/B6030781.png)
![[(4-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[3',4':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B6030786.png)